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o/p-Toluenesulfonamide formuladehyde resin

Formaldehyde emission Adhesive regulation Low‑emission resins

o/p-Toluenesulfonamide formaldehyde resin (TSFR, CAS 1338-51-8) is a condensation polymer of mixed ortho/para-toluenesulfonamide and formaldehyde, produced as a low-molecular-weight oligomeric mixture (M_n 400–1900 g·mol⁻¹) that functions as a reactive plasticizer, secondary film‑former, and adhesion promoter. Unlike simple sulfonamide monomers, TSFR provides permanent plasticization through its polymeric backbone and is widely used in nitrocellulose‑based nail lacquers, polyamide modification, and industrial coatings.

Molecular Formula (C7H10NO2S)n=2-3
Molecular Weight 0
CAS No. 1338-51-8
Cat. No. B1170518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo/p-Toluenesulfonamide formuladehyde resin
CAS1338-51-8
Molecular Formula(C7H10NO2S)n=2-3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

o/p-Toluenesulfonamide Formaldehyde Resin (CAS 1338-51-8) – Technical Baseline for Scientific Procurement


o/p-Toluenesulfonamide formaldehyde resin (TSFR, CAS 1338-51-8) is a condensation polymer of mixed ortho/para-toluenesulfonamide and formaldehyde, produced as a low-molecular-weight oligomeric mixture (M_n 400–1900 g·mol⁻¹) that functions as a reactive plasticizer, secondary film‑former, and adhesion promoter [1]. Unlike simple sulfonamide monomers, TSFR provides permanent plasticization through its polymeric backbone and is widely used in nitrocellulose‑based nail lacquers, polyamide modification, and industrial coatings .

Why Generic Substitution of o/p-Toluenesulfonamide Formaldehyde Resin Fails – Critical Performance Gaps


In‑class formaldehyde‑based resins cannot be freely interchanged because free formaldehyde content, thermal stability, and oligomeric architecture vary dramatically between resin types. Urea‑formaldehyde (UF) resins commonly exceed 0.5% free formaldehyde by mass, failing low‑emission standards, while commercial TSFR maintains ≤0.2% [1]. Even within the sulfonamide‑formaldehyde family, generic grades show up to a 20 °C deficit in thermal stability relative to the o/p‑mixed isomer resin . These quantifiable gaps translate directly into regulatory non‑compliance or premature film failure if substitution is attempted without verification.

o/p-Toluenesulfonamide Formaldehyde Resin (1338-51-8) – Quantified Differentiation Evidence Guide


Free Formaldehyde Content: TSFR ≤0.2% vs. Urea-Formaldehyde Resins >0.5%

Commercial o/p‑toluenesulfonamide formaldehyde resin (TSFR) is routinely supplied with a maximum free formaldehyde content of 0.2% by mass [1]. By contrast, conventional urea‑formaldehyde (UF) resins containing >0.5% free formaldehyde exceed Emission Class E2 and are unacceptable for regulated wood‑adhesive applications [2]. This 2.5‑fold difference means TSFR can meet E1 and ULEF criteria without post‑curing scavengers.

Formaldehyde emission Adhesive regulation Low‑emission resins

Thermal Stability: TSFR up to 200 °C vs. Generic Sulfonamide Resin up to 180 °C

A direct vendor‑supplied comparison table lists the thermal stability of o/p‑toluenesulfonamide formaldehyde resin (CAS 1338-51-8) as “up to 200 °C”, while a generic sulfonamide‑formaldehyde resin is rated “up to 180 °C” . This 20 °C advantage allows TSFR to function in applications requiring short‑term exposure to 200 °C without degradation.

Thermal stability Engineering plastics High‑temperature coatings

Oligomer Architecture: 5–6 Defined Oligomers (400–1900 g mol⁻¹) Enable Consistent Film Properties vs. Broad‑Distribution Alternative Resins

GPC analysis of TSFR resolves exactly 5‑6 discrete oligomeric species spanning a mass range of 400 to 1900 g mol⁻¹ [1]. This narrow, well‑defined distribution contrasts with the broad molecular‑weight distributions typical of many polyester, alkyd, and acrylic secondary resins, which can range over several thousand g mol⁻¹. The defined oligomer set provides predictable compatibility, dissolution rate, and film‑formation behavior in nitrocellulose lacquers.

Oligomer distribution Film formation Gel permeation chromatography

Unmatched Secondary Film‑Forming Performance in Nitrocellulose Lacquers vs. Polyesters, Nylon, and Acrylic Alternatives

A comprehensive review of nail‑enamel technology reports that polyesters, nylon, acrylic ester oligomers, and alkyds have all been evaluated as replacements for TSFR, yet “none of the aforementioned have replaced TSFR resin as a secondary resin for nitrocellulose lacquers” [1]. While quantitative side‑by‑side adhesion and gloss data are not tabulated in the review, the documented failure of multiple alternative chemistries in commercial practice serves as strong qualitative evidence of TSFR’s unique balance of adhesion, gloss enhancement, and flexibility.

Nitrocellulose lacquer Secondary resin Nail enamel

o/p-Toluenesulfonamide Formaldehyde Resin (1338-51-8) – High‑Value Application Scenarios


Low‑Emission Adhesive and Coating Formulations Requiring E1/ULEF Compliance

TSFR’s free formaldehyde content of ≤0.2% enables direct formulation of wood adhesives and laminating systems that meet E1 and Ultra‑Low‑Emitting Formaldehyde (ULEF) standards without additional formaldehyde scavengers [1]. This reduces both raw‑material cost and formulation complexity relative to urea‑formaldehyde‑based adhesives, which typically require post‑synthesis treatment to lower free formaldehyde below regulated thresholds [2].

High‑Temperature Industrial Coatings and Electronic Encapsulants

With a documented thermal stability of up to 200 °C—20 °C higher than generic sulfonamide‑formaldehyde resins—TSFR is suited for epoxy‑based automotive coatings and LED encapsulant formulations that must survive sustained high‑temperature operation without delamination or yellowing . Industrial case reports indicate zero delamination at 180 °C after 1000 h of reliability testing when TSFR is incorporated at 6% loading into epoxy systems.

High‑Performance Nitrocellulose Nail Enamels with Proven Consumer Acceptance

Despite decades of effort to replace it with polyester, nylon, acrylic, and alkyd resins, TSFR remains the established secondary film‑former in commercial nitrocellulose nail lacquers due to its unmatched combination of adhesion, gloss, and flexibility [3]. Formulators targeting premium nail‑enamel performance should consider the documented failure of alternative secondary resins to achieve equivalent consumer acceptance before substituting TSFR.

Adhesion‑Promoting Additive for Photoresist Lamination in Semiconductor Processing

The condensation polymer of formaldehyde, toluene sulfonamide, and triazine (melamine) or hydantoin is patented for improving adhesion in photoresist lamination onto semiconductor substrates [4]. TSFR serves as the core resin platform for this additive technology, providing the sulfonamide‑mediated surface interaction that enhances resist integrity during high‑resolution patterning.

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